
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is a quaternary ammonium compound with a unique structure that includes a hydroxypropyl group and a methyl group attached to an imidazolium ring. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in the synthesis of other chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with 3-chloro-2-hydroxypropyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Oxidation Reactions: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction Reactions: The imidazolium ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with the addition of a base such as sodium hydroxide.
Oxidation Reactions: Performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Conducted using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium hydroxide or acetate.
Oxidation Reactions: Products include 1-(2-Oxopropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride.
Reduction Reactions: Products include reduced forms of the imidazolium ring.
Applications De Recherche Scientifique
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of antimicrobial activity and as a component in the formulation of antimicrobial agents.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent in medical devices.
Industry: Utilized in the production of disinfectants and as an additive in personal care products.
Mécanisme D'action
The antimicrobial activity of 1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily due to its ability to disrupt the cell membranes of microorganisms. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This compound also interferes with the metabolic processes of the microorganisms, further contributing to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxypropyl) methacrylamide: A compound with similar hydroxypropyl functionality but different applications, primarily in polymer chemistry.
3-Chloro-2-hydroxypropyl trimethyl ammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Uniqueness
1-(2-Hydroxypropyl)-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific structure, which combines the properties of an imidazolium ring with a hydroxypropyl group. This combination enhances its solubility and antimicrobial activity, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
753009-11-9 |
|---|---|
Formule moléculaire |
C7H15ClN2O |
Poids moléculaire |
178.66 g/mol |
Nom IUPAC |
1-(3-methyl-1,2-dihydroimidazol-1-ium-1-yl)propan-2-ol;chloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(10)5-9-4-3-8(2)6-9;/h3-4,7,10H,5-6H2,1-2H3;1H |
Clé InChI |
WDAAPCJCAPHTBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C[NH+]1CN(C=C1)C)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


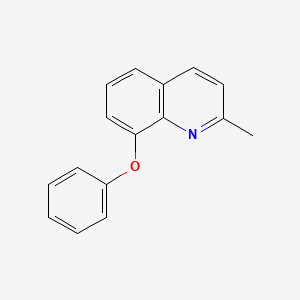
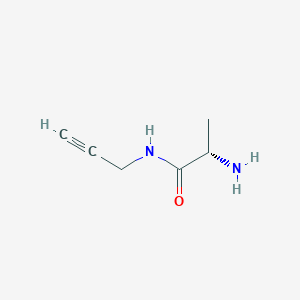
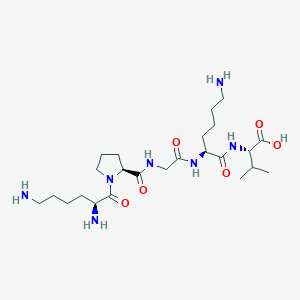
![Platinum, [2,6-bis[(dimethylamino)methyl]phenyl]chloro-](/img/structure/B15159100.png)
![2-{[(3-Methylbuta-1,3-dien-1-yl)oxy]methyl}oxolane](/img/structure/B15159106.png)
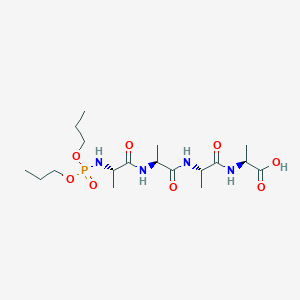
![N-{5-[(1H-Indol-3-yl)methyl]-1,3,4-thiadiazol-2-yl}-1-phenylmethanimine](/img/structure/B15159119.png)
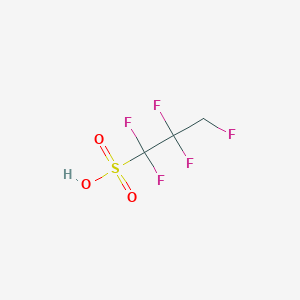

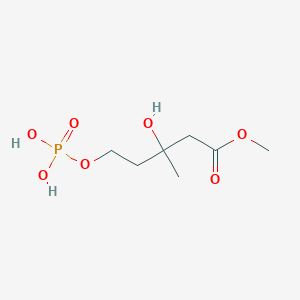
![Ethyl [4-(3-chlorobenzoyl)phenoxy]acetate](/img/structure/B15159168.png)
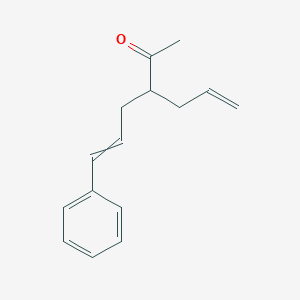
![3-methyl-5-[(1S)-1,2,2-trimethylcyclopentyl]phenol](/img/structure/B15159183.png)
![2-{[4-(Difluoromethyl)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B15159189.png)
